(r)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-9-5-8(10(12)7-14)3-4-11(9)15/h3-5,10,14-15H,6-7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
HQUOICMQLQOJLI-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)CC1=C(C=CC(=C1)[C@H](CO)N)O |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(CO)N)O |
Origin of Product |
United States |
Biological Activity
(R)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol, also known as a derivative of phenol, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H18N2O
- Molecular Weight : 210.27 g/mol
- Chemical Structure : The compound features a phenolic structure with amino and hydroxyl substituents, which are critical for its biological activity.
Biological Activity Overview
The biological activity of (R)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is primarily associated with its role as an agonist for the β2 adrenergic receptor. This receptor is involved in various physiological processes, including smooth muscle relaxation and modulation of immune responses.
- β2 Adrenergic Receptor Agonism : The compound stimulates β2 adrenergic receptors, which can lead to bronchodilation and vasodilation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may modulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
Study on Bronchodilator Effects :
- In vitro experiments demonstrated that (R)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol significantly increased airway dilation in isolated bronchial tissues, comparable to established β2 agonists like albuterol.
-
Antioxidant Activity Assessment :
- The compound was tested using DPPH radical scavenging assays, showing significant free radical inhibition with an IC50 value of approximately 15 µM, indicating strong antioxidant potential.
-
Anti-inflammatory Activity :
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in nitric oxide production and pro-inflammatory cytokines (IL-6 and TNF-α), supporting its anti-inflammatory properties.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| β2 Adrenergic Agonism | Increased airway dilation | |
| Antioxidant Activity | IC50 = 15 µM in DPPH assay | |
| Anti-inflammatory Effects | Reduced NO and cytokines in murine model |
Structure-Activity Relationship (SAR)
The biological activity of (R)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol can be influenced by its structural features. Modifications to the phenolic ring or substitution patterns on the amino group may enhance or diminish its activity against specific biological targets.
Key SAR Insights
- Hydroxyl Group Positioning : The presence of hydroxyl groups at specific positions on the aromatic ring enhances receptor binding affinity.
- Dimethylamino Substitution : The dimethylamino group is crucial for maintaining agonistic activity at β2 adrenergic receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent type, position, and stereochemistry. Below is a comparative analysis using evidence from phenolic derivatives with dimethylamino, amino, or hydroxyl groups:
Phenolic Derivatives with Dimethylamino Substituents
| Compound Name | CAS Number | Substituents | Key Features |
|---|---|---|---|
| Target Compound | N/A | 4-(1-Amino-2-hydroxyethyl), 2-((dimethylamino)methyl) | Chiral center (R-configuration), polar groups, hydrogen-bonding capability |
| Phenol,2-[(dimethylamino)methyl]-6-(tert-butyl)-4-methyl | 4142-59-0 | 2-(dimethylamino)methyl, 4-methyl, 6-tert-butyl | Hydrophobic tert-butyl group, steric hindrance, reduced solubility |
| Phenol,4-[(dimethylamino)methyl]-2,6-diisopropyl | 4918-95-0 | 4-(dimethylamino)methyl, 2,6-diisopropyl | Bulky isopropyl groups, high steric hindrance, low reactivity |
| Phenol, 2,4,6-tris[(dimethylamino)methyl] | 90-72-2 | 2,4,6-tris(dimethylamino)methyl | Highly basic, three electron-donating groups, enhanced water solubility |
- Key Observations: The target compound’s amino-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, unlike analogs with alkyl substituents (e.g., 4142-59-0, 4918-95-0), which prioritize hydrophobicity . Compounds with multiple dimethylamino groups (e.g., 90-72-2) exhibit higher basicity and solubility due to increased electron density and hydrogen-bonding sites .
Chiral Phenolic Compounds
Structural analogs with chiral centers, such as 4-[(3R,5R)-3,5-dimethyladamantan-1-yl]phenol (), demonstrate how bulky substituents (e.g., adamantyl) affect steric interactions and receptor binding. In contrast, the target compound’s chiral amino-hydroxyethyl group may favor interactions with biomolecular targets (e.g., enzymes or receptors) through stereospecific recognition .
Computational and Experimental Insights
- DFT Studies: Comparative DFT analyses (as in ) could elucidate the target compound’s electronic properties. For instance, the dimethylamino group’s electron-donating effect likely reduces phenol acidity (higher pKa) compared to unsubstituted phenol. The amino-hydroxyethyl group may further modulate charge distribution and HOMO-LUMO gaps, influencing reactivity .
- Crystallography : Tools like SHELXL () are critical for resolving stereochemical details and intermolecular interactions in crystalline forms, aiding in structure-activity relationship (SAR) studies .
Research Findings and Implications
- Biological Activity : The target compound’s polar substituents may enhance binding to hydrophilic biological targets, whereas analogs with hydrophobic groups (e.g., tert-butyl) are suited for membrane penetration.
Preparation Methods
Mannich Reaction for 2-((Dimethylamino)methyl) Substituent
- The Mannich reaction is a key step to introduce the dimethylaminomethyl group at the ortho position (relative to the phenol hydroxyl).
- Typical reagents:
- p-cresol or 4-methylphenol as the aromatic substrate
- Formaldehyde (usually 37% aqueous solution)
- Dimethylamine (gaseous or aqueous solution)
- Base catalyst such as sodium hydroxide or ethanol as solvent
- Conditions:
- Reflux at 135–140 °C for 3–4 hours under basic conditions (pH ~11.6)
- Ethanol or aqueous ethanol as solvent
- Outcome:
- Formation of 2-((dimethylamino)methyl)-4-methylphenol intermediate with high yield (~95%)
- Yellowish solid product, recrystallized from ethanol for purification
- Mechanism:
Introduction of the (1-Amino-2-hydroxyethyl) Side Chain
- The 4-position hydroxyl-substituted aromatic ring is functionalized with an amino-hydroxyethyl group at the para position.
- Common approach: Reductive amination of a corresponding aldehyde or ketone precursor with ammonia or a primary amine, followed by reduction of nitro groups if present.
- Example:
- Starting from 3-hydroxy-4-nitrobenzaldehyde or 3-hydroxy-4-nitrobenzoic acid
- Condensation with a primary amine (heterocyclic or ammonia)
- Followed by catalytic hydrogenation or chemical reduction to convert nitro to amino group and reduce imine intermediates
- Catalysts and reagents:
- Adams's catalyst (platinum oxide) or other hydrogenation catalysts
- Reducing agents such as sodium borohydride or catalytic hydrogenation under mild pressure
- This method yields 2-amino-5-aminomethyl-phenol derivatives, which can be further modified to the target compound.
Chiral Synthesis and Resolution
- The (R)-configuration is achieved either by:
- Using chiral starting materials or chiral catalysts in the reductive amination step
- Resolution of racemic mixtures by crystallization of diastereomeric salts or chiral chromatography
- Specific details on asymmetric synthesis for this compound are limited but are crucial for obtaining the biologically active enantiomer.
Formation of Hydrochloride Salt
- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to improve stability and handling.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Mannich Reaction | p-cresol, formaldehyde, dimethylamine | NaOH base, ethanol, reflux 135–140 °C, 3–4 h | 2-((dimethylamino)methyl)-4-methylphenol | ~95% yield, yellowish solid |
| 2 | Reductive Amination | 3-hydroxy-4-nitrobenzaldehyde + amine | Catalytic hydrogenation (Adams's catalyst) or NaBH4 reduction | 2-amino-5-aminomethyl-phenol derivatives | Moderate to high yield, requires purification |
| 3 | Chiral Resolution/Asymmetric Synthesis | Racemic mixture or chiral precursor | Chiral catalysts or salt crystallization | (R)-enantiomer of target compound | Process-dependent, crucial for activity |
| 4 | Salt Formation | Free base compound | HCl in ethanol or ether | Hydrochloride salt of (R)-4-(1-amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol | Improves stability and solubility |
Mechanistic Insights and Research Findings
- The Mannich reaction proceeds via electrophilic aromatic substitution where the iminium ion formed from formaldehyde and dimethylamine attacks the activated aromatic ring ortho to the phenol hydroxyl group.
- Reductive amination enables the introduction of the chiral amino alcohol side chain by condensation of an aldehyde with ammonia or amines, followed by stereoselective reduction.
- The presence of the tertiary amine (dimethylamino group) imparts pH-responsiveness and can be leveraged in polymer chemistry, as demonstrated in studies synthesizing related monomers.
- The compound and its derivatives have applications as adrenergic receptor agonists and in oxidative hair dye formulations, necessitating high purity and stereochemical control.
Q & A
Q. What are the key structural features of (R)-4-(1-amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol, and how are they experimentally confirmed?
The compound features a phenol ring substituted with a chiral 1-amino-2-hydroxyethyl group at position 4 and a dimethylaminomethyl group at position 2. The stereochemistry and intramolecular interactions (e.g., hydrogen bonding) are confirmed via single-crystal X-ray diffraction (SC-XRD). Refinement using programs like SHELXL resolves bond lengths, angles, and chiral configurations . For example, SC-XRD data reveal O-H⋯N hydrogen bonds stabilizing the molecular conformation .
Q. What synthetic routes are employed to prepare this compound, and what reaction conditions optimize yield and purity?
A common method involves reacting a phenol derivative (e.g., 5-chloro-2-hydroxyphenyl ethanone) with a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) under mild acidic or basic conditions. Reduction with NaBH₄ in tetrahydrofuran (THF)/ethanol at 273 K ensures stereochemical control. Purification via silica-gel chromatography (chloroform/hexane) achieves >95% purity . Monitoring reaction progress with thin-layer chromatography (TLC) or NMR prevents side-product formation .
Q. Which analytical techniques are critical for assessing the compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms stereochemistry (e.g., splitting patterns for chiral centers) .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomeric excess (ee) and diastereomer ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do researchers address stereochemical challenges during synthesis, particularly in achieving enantiomeric purity?
Chiral auxiliaries or catalysts (e.g., enantiopure amines) direct asymmetric synthesis. For example, using (R)-configured starting materials ensures retention of chirality during reductions. Post-synthesis, chiral HPLC separates diastereomers, while SC-XRD confirms absolute configurations . Kinetic resolution during crystallization (e.g., hexane recrystallization) further enriches enantiomeric purity .
Q. What experimental design considerations are critical when studying the compound’s biological activity (e.g., neuroprotection or anticancer effects)?
- In vitro assays : Use cell lines (e.g., SH-SY5Y neurons) to assess dose-dependent neuroprotection against oxidative stress. Measure IC₅₀ values via MTT assays and validate with Western blotting (e.g., Bcl-2/Bax ratios) .
- Control experiments : Include enantiomeric controls ((S)-isomer) to isolate stereospecific effects.
- Solubility optimization : DMSO/water mixtures ensure bioavailability without cytotoxicity .
Q. How are data contradictions resolved when different characterization methods yield conflicting results?
Cross-validation is essential. For instance:
- If NMR suggests purity but X-ray detects impurities, repeat recrystallization or use gradient HPLC.
- Discrepancies in chiral ee between HPLC and polarimetry may arise from solvent effects; standardize solvent systems .
- Conflicting biological activity data may require reevaluation of assay conditions (e.g., pH, temperature) .
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Gas evolution : Reactions involving NaBH₄ release H₂ gas; use oil bubblers and vented reactors to prevent pressure buildup .
- Hygroscopic intermediates : Store intermediates under inert gas (N₂/Ar) to avoid hydrolysis .
- Batch variability : Implement real-time monitoring (e.g., in-situ FTIR) to maintain consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
